molecular formula C19H17N3O B14283773 N-(4-amino-2-methylquinolin-6-yl)-3-phenylprop-2-enamide CAS No. 137872-83-4

N-(4-amino-2-methylquinolin-6-yl)-3-phenylprop-2-enamide

Cat. No.: B14283773
CAS No.: 137872-83-4
M. Wt: 303.4 g/mol
InChI Key: WRUSGHOEGUIVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-methylquinolin-6-yl)-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an amino group at the 4th position and a methyl group at the 2nd position of the quinoline ring, along with a phenylprop-2-enamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylquinolin-6-yl)-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Amino and Methyl Groups: The amino group at the 4th position and the methyl group at the 2nd position can be introduced through selective nitration, reduction, and alkylation reactions.

    Formation of the Phenylprop-2-enamide Moiety: The phenylprop-2-enamide moiety can be introduced through a condensation reaction between the quinoline derivative and cinnamoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylquinolin-6-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The amino group at the 4th position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylquinolin-6-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interfere with the signaling pathways of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide: Known for its activity as a nociceptin receptor antagonist.

    4-aminoquinoline derivatives: Widely studied for their antimalarial and anticancer properties.

Uniqueness

N-(4-amino-2-methylquinolin-6-yl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the presence of the phenylprop-2-enamide moiety, which may confer distinct biological activities compared to other quinoline derivatives

Properties

CAS No.

137872-83-4

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

N-(4-amino-2-methylquinolin-6-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C19H17N3O/c1-13-11-17(20)16-12-15(8-9-18(16)21-13)22-19(23)10-7-14-5-3-2-4-6-14/h2-12H,1H3,(H2,20,21)(H,22,23)

InChI Key

WRUSGHOEGUIVSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C=CC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.